Welcome to the BenchChem Online Store!
molecular formula C6H8ClNO B1265374 2-Aminophenol hydrochloride CAS No. 51-19-4

2-Aminophenol hydrochloride

Cat. No. B1265374
M. Wt: 145.59 g/mol
InChI Key: QUDZAFKCASPJLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08865934B2

Procedure details

In a preferred embodiment of the present invention, in step (a), the 2-aminophenol solution may be maintained at a pH of 2-5 while hydrochloride gas is added thereto, and as a result, 2-aminophenol hydrochloride can be obtained in solid form. In step (b), the solution of 2-aminophenol hydrochloride in ethanol may be reacted with isopentyl nitrite at about −5° C. to make the nitramide intermediate. In step (c), the solution of the intermediate in ethanol may be added slowly to the ethanol solution containing para-toluenesulfonic acid (PTSA or TsOH) and tin chloride (SnCl2) at low temperature (−5° C.), thereby obtaining 2-hydrazinylphenol tosylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[ClH:9]>>[ClH:9].[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added

Outcomes

Product
Name
Type
product
Smiles
Cl.NC1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.